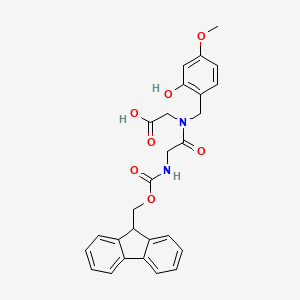

Fmoc-Gly-(Hmb)Gly-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Gly-(Hmb)Gly-OH is a complex organic compound with a molecular formula of C26H25NO7. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound also features a hydroxy and methoxy-substituted phenyl group, contributing to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-(Hmb)Gly-OH typically involves multiple steps. One common approach is the Fmoc protection of an amino acid, followed by coupling with a hydroxy and methoxy-substituted phenylacetic acid derivative. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acid derivatives. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Gly-(Hmb)Gly-OH can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under strong oxidizing conditions.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Gly-(Hmb)Gly-OH is extensively utilized in solid-phase peptide synthesis (SPPS). Its ability to prevent aggregation and improve acylation kinetics makes it particularly valuable for synthesizing peptides that contain glycine-rich motifs. This compound is crucial for creating complex peptides that are otherwise challenging to synthesize due to their propensity to aggregate or form undesired by-products .

Drug Development

In medicinal chemistry, this compound is instrumental in designing peptide-based drugs. The stability conferred by the Hmb group allows for the formation of peptides with enhanced pharmacokinetic properties, which can be tailored for specific biological targets. This makes it a vital component in the development of therapeutic agents aimed at various diseases .

Bioconjugation

The compound facilitates the attachment of biomolecules to surfaces or other compounds, enhancing the functionality of diagnostic tools and therapeutic agents. This application is particularly relevant in the development of biosensors and drug delivery systems .

Research in Molecular Biology

This compound is used to create peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. Its incorporation into peptides can influence their secondary structure and aggregation behavior, providing insights into molecular mechanisms underlying various biological processes .

Custom Peptide Libraries

The compound is essential for generating diverse peptide libraries for screening potential drug candidates. By allowing researchers to modify peptide sequences easily, it streamlines the identification of effective compounds for therapeutic use .

Comparative Advantages

| Feature | This compound | Unprotected Glycine |

|---|---|---|

| Aggregation Prevention | Yes | No |

| Synthesis Complexity | High | Low |

| Stability | Enhanced | Standard |

| Pharmacokinetics | Improved | Variable |

Case Studies

-

Amyloid-beta Peptide Synthesis :

Research demonstrated that incorporating this compound into amyloid-beta peptides alters their propensity to form secondary structures such as alpha-helices and beta-sheets. This modification provides insights into the aggregation behavior associated with Alzheimer's disease . -

Transmembrane Peptides :

The use of this compound has enabled the successful synthesis of long transmembrane peptides with high purity. This achievement showcases its effectiveness in overcoming challenges associated with conventional methods .

Mécanisme D'action

The mechanism of action of Fmoc-Gly-(Hmb)Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group serves as a protecting group, allowing for selective deprotection and subsequent reactions at the amine site. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic Acid

- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic Acid

Uniqueness

Compared to similar compounds, Fmoc-Gly-(Hmb)Gly-OH is unique due to the presence of both the Fmoc group and the hydroxy and methoxy-substituted phenyl group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Activité Biologique

Fmoc-Gly-(Hmb)Gly-OH is a modified glycine derivative used primarily in peptide synthesis. Its unique structure and properties make it valuable in overcoming challenges associated with peptide aggregation and synthesis efficiency. This article explores the biological activity, synthesis methodologies, and relevant research findings about this compound.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Fmoc Group : A protective group that facilitates solid-phase peptide synthesis (SPPS).

- Glycine Residue : A simple amino acid that plays a critical role in the stability and flexibility of peptides.

- Hmb (Hydroxymethylbenzyl) Group : This bulky side chain enhances the solubility and reduces aggregation tendencies of peptides, particularly in hydrophobic environments.

The molecular formula for this compound is C27H26N2O7 .

1. Peptide Synthesis Efficiency

Research indicates that this compound significantly improves the synthesis of peptides containing glycine motifs. The incorporation of this derivative can prevent aggregation during synthesis, which is a common issue with sequences rich in glycine or hydrophobic residues . This property is particularly beneficial for synthesizing amyloidogenic and transmembrane peptides, which are notoriously difficult to produce using conventional methods.

2. Case Studies on Synthesis Applications

A notable study by Bayer et al. demonstrated the successful synthesis of a 64-residue transmembrane peptide using multiple substitutions of Hmb derivatives. The resulting peptide exhibited high purity, showcasing the effectiveness of Hmb modifications in complex peptide assemblies .

| Study | Peptide Type | Result |

|---|---|---|

| Bayer et al. | Transmembrane Peptide | High purity achieved with Hmb substitutions |

| Sheppard et al. | Various Peptides | Improved acylation and deprotection kinetics with Hmb derivatives |

3. Overcoming Aggregation

The use of this compound has been shown to reduce aggregation significantly in peptides that typically exhibit this behavior due to their hydrophobic nature. This is crucial for maintaining biological activity and ensuring proper folding of synthesized peptides .

Synthesis Techniques

The coupling efficiency of this compound can be enhanced through various methods, including:

- PyBOP/DIPEA Activation : A standard method for activating amino acids during SPPS.

- Use of Acid Fluorides : Effective for challenging couplings, yielding high success rates when coupled with appropriate solvents like toluene at elevated temperatures .

Deprotection Strategies

The removal of protective groups such as Fmoc and Hmb is typically performed under standard cleavage conditions. It is recommended to incorporate TIS (Triisopropylsilane) to enhance yields during the deprotection phase .

Propriétés

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O7/c1-35-18-11-10-17(24(30)12-18)14-29(15-26(32)33)25(31)13-28-27(34)36-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-12,23,30H,13-16H2,1H3,(H,28,34)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIOFQDXHFCTFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.